molecular formula C6H14N2O3 B13814054 (2S)-2-hydrazinyl-5-methoxypentanoic acid

(2S)-2-hydrazinyl-5-methoxypentanoic acid

Katalognummer: B13814054
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: XGCRLZSBXOMGQE-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-hydrazinyl-5-methoxypentanoic acid is an organic compound with a unique structure that includes a hydrazine functional group and a methoxy group attached to a pentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydrazinyl-5-methoxypentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypentanoic acid.

    Hydrazine Introduction: The hydrazine group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-hydrazinyl-5-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

    Substitution: The methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(2S)-2-hydrazinyl-5-methoxypentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (2S)-2-hydrazinyl-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-hydrazinyl-5-methoxyhexanoic acid: Similar structure with an additional carbon in the backbone.

    (2S)-2-hydrazinyl-5-ethoxypentanoic acid: Similar structure with an ethoxy group instead of a methoxy group.

    (2S)-2-amino-5-methoxypentanoic acid: Similar structure with an amino group instead of a hydrazine group.

Uniqueness

(2S)-2-hydrazinyl-5-methoxypentanoic acid is unique due to the presence of both a hydrazine group and a methoxy group on the pentanoic acid backbone

Eigenschaften

Molekularformel

C6H14N2O3

Molekulargewicht

162.19 g/mol

IUPAC-Name

(2S)-2-hydrazinyl-5-methoxypentanoic acid

InChI

InChI=1S/C6H14N2O3/c1-11-4-2-3-5(8-7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI-Schlüssel

XGCRLZSBXOMGQE-YFKPBYRVSA-N

Isomerische SMILES

COCCC[C@@H](C(=O)O)NN

Kanonische SMILES

COCCCC(C(=O)O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.